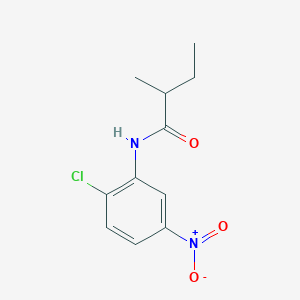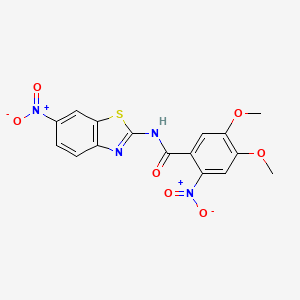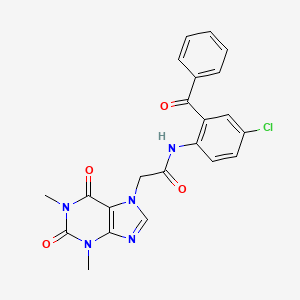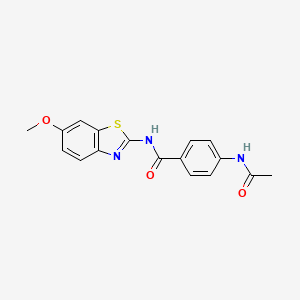![molecular formula C23H27N3O4 B11020505 3-(3,4-dimethoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11020505.png)
3-(3,4-dimethoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of quinazolinones , characterized by a quinazoline ring fused with a carbonyl group. Its systematic name is quite a tongue-twister, but let’s break it down:
- The 3-(3,4-dimethoxyphenyl) part refers to a phenyl ring with two methoxy groups at positions 3 and 4.
- The N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl] portion involves a quinazolinone ring with a 2-methylpropyl substituent at the nitrogen atom.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Multicomponent Reaction:
Industrial Production:
- Limited information is available on large-scale industrial production. Researchers often synthesize it in the lab for specific studies.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the phenyl ring, leading to various products.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents: Acid catalysts, isocyanates, reducing agents.
Major Products: Depends on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes.
Mechanism of Action
Targets: Likely interacts with enzymes, receptors, or proteins.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Explore related quinazolinones, such as 3-(3,4-dimethoxyphenyl)propionic acid and (2E)-3-(3,4-dimethoxyphenyl)-2-propenamide .
Uniqueness: Highlight its distinct features compared to other quinazolinones.
Properties
Molecular Formula |
C23H27N3O4 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]propanamide |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)13-26-14-24-19-8-7-17(12-18(19)23(26)28)25-22(27)10-6-16-5-9-20(29-3)21(11-16)30-4/h5,7-9,11-12,14-15H,6,10,13H2,1-4H3,(H,25,27) |
InChI Key |
HOMAPUBIGUCPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11020425.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020430.png)
![3,3-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11020431.png)
![Methyl 3-[(2-ethylhexyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11020433.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B11020436.png)

![N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11020440.png)


![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-valine](/img/structure/B11020450.png)
![4-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11020488.png)

![ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B11020497.png)
